N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole core fused with a pyrimidinone moiety and a cyclopenta[c]pyridazinone substituent. Its structural complexity arises from the integration of multiple fused rings and functional groups:
- Pyrazole ring (3-methyl-1H-pyrazol-5-yl): Known for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability .
- Pyrimidinone (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl): A scaffold prevalent in antiviral and anticancer agents, contributing to hydrogen-bonding interactions with biological targets .
- Cyclopenta[c]pyridazinone (3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl): A bicyclic system that enhances rigidity and may influence pharmacokinetic properties through lipophilic interactions .
For example, pyrazole-pyrimidine hybrids are often synthesized via nucleophilic substitution or cyclocondensation under reflux conditions in solvents like 1,4-dioxane with catalysts such as triethylamine .
Properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-10-8-16(27)22-19(20-10)26-15(7-11(2)23-26)21-18(29)12(3)25-17(28)9-13-5-4-6-14(13)24-25/h7-9,12H,4-6H2,1-3H3,(H,21,29)(H,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKIONGAQJYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.37 g/mol. The compound features a complex structure that includes a pyrazole ring and a pyrimidine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O |
| Molecular Weight | 325.37 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , showing effectiveness against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Bacillus subtilis | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Studies have indicated that it can inhibit the proliferation of cancer cells in various types of cancer, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Adenosine Receptors : The compound has been identified as a selective antagonist for A2B adenosine receptors, which play a crucial role in modulating immune responses and inflammation .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antibacterial Efficacy : A study involving synthesized derivatives demonstrated that modifications to the pyrazole ring enhanced antibacterial activity against resistant strains .
- Anticancer Study : In a preclinical model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Observations:
Structural Complexity and Rigidity: The target compound’s cyclopenta[c]pyridazinone moiety introduces conformational rigidity compared to the more flexible pyran or imidazopyridine systems in analogues . This rigidity may enhance target binding specificity but could reduce solubility. Pyrazole-pyrimidine hybrids (e.g., ) share the pyrimidinone group but lack the cyclopenta[c]pyridazinone, resulting in different electronic profiles .
Synthetic Challenges :
- Multi-step syntheses for such fused systems often result in moderate yields (e.g., 55% for compound 2d in ). The target compound’s synthesis likely requires stringent control of reaction conditions to avoid side reactions at the amide or carbonyl sites .
The target compound’s bioactivity may depend on the synergistic effects of its pyrimidinone and cyclopenta[c]pyridazinone groups .
Analytical Characterization: NMR and HRMS are standard for verifying molecular integrity . X-ray crystallography (via SHELX/ORTEP) is critical for resolving conformational details, especially ring puckering in the cyclopenta[c]pyridazinone system . Molecular networking (LCMS/MS) could aid in dereplicating the compound against known libraries, leveraging fragmentation patterns to identify structural analogs .
Q & A
Basic: What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?
Methodological Answer:
The synthesis of this compound requires sequential assembly of its pyrimidine, pyrazole, and cyclopenta[c]pyridazine moieties. Key steps include:
- Pyrazole-Pyrimidine Coupling: Use nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous systems where pyrazole derivatives react with chloropyrimidines under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclopenta[c]pyridazine Formation: Apply intramolecular cyclization via enolate intermediates, leveraging keto-enol tautomerization to stabilize the fused ring system .
- Final Propanamide Linkage: Introduce the propanamide group through acylation using activated esters (e.g., HATU/DIPEA-mediated coupling) .
Validation: Monitor intermediates via ¹H/¹³C NMR for regioselectivity and HRMS for mass accuracy .
Basic: How can spectroscopic techniques resolve structural ambiguities in intermediates?
Methodological Answer:
- ¹H/¹³C NMR: Assign chemical shifts to distinguish between keto/enol tautomers (e.g., δ ~160 ppm for carbonyl carbons in pyrimidinones) and confirm substitution patterns in pyrazole rings .
- IR Spectroscopy: Identify key functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amides, C=O stretches at ~1700 cm⁻¹) .
- HRMS: Validate molecular formulas with <2 ppm error to rule out side products .
Advanced: How can factorial design optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Variable Selection: Test factors like solvent polarity (DMF vs. THF), temperature (25–80°C), and base strength (K₂CO₃ vs. DBU) using a 2³ factorial design .
- Response Surface Modeling: Use software (e.g., Design-Expert®) to identify interactions between variables. For example, elevated temperatures may improve cyclization but degrade acid-sensitive intermediates .
- Validation: Replicate optimal conditions (e.g., 60°C, DMF, K₂CO₃) in triplicate to confirm reproducibility .
Advanced: How should researchers address contradictions in pharmacological activity data?
Methodological Answer:
- Bioassay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in IC₅₀ values .
- Computational Docking: Compare binding modes in target proteins (e.g., kinases) using AutoDock Vina to assess if stereochemical variations affect activity .
Advanced: What computational methods predict regioselectivity in heterocyclic reactions?
Methodological Answer:
- Quantum Chemical Calculations: Employ Gaussian-09 with DFT (B3LYP/6-31G*) to model transition states and identify kinetically favored pathways (e.g., 5-membered vs. 6-membered transition states in cyclization) .
- Reaction Path Sampling: Use the AFIR method in GRRM17 to explore alternative pathways and identify low-energy intermediates .
- Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects on regioselectivity .
Advanced: How to validate the stability of the compound under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Forced Degradation: Expose to UV light, H₂O₂, or heat (40–80°C) to identify vulnerable functional groups (e.g., hydrolysis of the amide bond) .
- Plasma Stability Assays: Use rat plasma to assess esterase-mediated hydrolysis and correlate results with in silico metabolic predictions (e.g., CYP450 interactions) .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically .
- Membrane Separation: Use nanofiltration membranes (MWCO ~300 Da) to remove low-MW impurities after crystallization .
- Design of Experiments (DoE): Apply Taguchi methods to optimize stirring rate, cooling rate, and solvent ratios for minimal side reactions .
Advanced: How to elucidate the mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Crystallography: Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding interactions at <2.5 Å resolution .
- Phosphoproteomics: Use SILAC labeling and LC-MS/MS to quantify phosphorylation changes in treated vs. untreated cells .
Advanced: What analytical workflows ensure batch-to-batch consistency?
Methodological Answer:
- QC Protocols: Require ≥95% purity by HPLC (C18 column, 254 nm) and <0.1% residual solvents (GC-MS) .
- Polymorph Screening: Perform XRPD on 10+ batches to identify crystalline forms and ensure dissolution rate consistency .
- Stability-Indicating Methods: Develop UPLC methods with orthogonal detection (e.g., PDA/ELSD) to separate degradation products .
Advanced: How to integrate AI-driven simulations into reaction optimization?
Methodological Answer:
- COMSOL Multiphysics: Model heat/mass transfer in reactors to predict hotspots or mixing inefficiencies .
- Reinforcement Learning (RL): Train RL agents on historical reaction data to propose optimal temperature/pH trajectories .
- Digital Twins: Create virtual replicas of lab setups to simulate scalability (e.g., 10 mg → 10 kg) before pilot trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
